Cas no 881-68-5 (Vanillin acetate)

Vanillin acetate structure
Vanillin acetate structure
Product Name:Vanillin acetate
CAS No:881-68-5
MF:C10H10O4
MW:194.184003353119
MDL:MFCD00003362
CID:40186
PubChem ID:61229
Update Time:2024-03-01

Vanillin acetate Chemical and Physical Properties

Names and Identifiers

    • 4-Formyl-2-methoxyphenyl acetate
    • Vanillin acetate
    • 4-Acetoxy-3-methoxybenzaidehyde
    • o-Acetylvanillin
    • 4-Acetoxy-3-methoxybenzaldehyde
    • 3-Methoxy-4-acetoxybenzaldehyde
    • Acetylvanillin
    • 3-methoxy-4-acetyloxybenzaldehyde
    • 4-ACETYLVANILLIN
    • 4-O-Acetylvanillin
    • acetic acid 4-formyl-2-methoxy-phenyl ester
    • Acetovanillin
    • FEMA 3108
    • 4-Acetoxy-m-anisaldehyde
    • Vanillin, acetate
    • BENZALDEHYDE, 4-(ACETYLOXY)-3-METHOXY-
    • 4-Formyl-2-methoxyphenol acetate
    • 4-(Acetyloxy)-3-methoxybenzaldehyde
    • 873YNA60FY
    • PZSJOBKRSVRODF-UHFFFAOYSA-N
    • Benzaldehyde, 4-acetoxy-3-methoxy
    • Acetyl vanillin
    • Vanillin
    • 4-(Acetyloxy)-3-methoxybenzaldehyde (ACI)
    • Vanillin, acetate (6CI, 7CI, 8CI)
    • 4-Acetoxy-5-methoxybenzaldehyde
    • NSC 25863
    • NSC 8499
    • MDL: MFCD00003362
    • Inchi: 1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3
    • InChI Key: PZSJOBKRSVRODF-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(OC)C(OC(C)=O)=CC=1
    • BRN: 1963795

Computed Properties

  • Exact Mass: 194.05800
  • Monoisotopic Mass: 194.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White or yellowish crystals,
  • Density: 1.1930
  • Melting Point: 75.0 to 79.0 deg-C
  • Boiling Point: 288.5°C at 760 mmHg
  • Flash Point: 124.9℃
  • Refractive Index: 1.579
  • PSA: 52.60000
  • LogP: 1.43300
  • Sensitiveness: Air Sensitive
  • FEMA: 3108
  • Solubility: Not determined

Vanillin acetate Security Information

Vanillin acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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Vanillin acetate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  overnight, 37 °C
Reference
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ;  rt; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodide
Ganguly, Nemai C.; et al, Synthetic Communications, 2011, 41(16), 2374-2384

Production Method 3

Reaction Conditions
1.1 Reagents: N,N′-1,2-Ethanediylbis[N-bromo-4-methylbenzenesulfonamide] Catalysts: Water ;  1.5 min, rt
Reference
Solid-state conversion of 1,1-diacetates with N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) to aldehydes
Ghorbani-Vaghei, Ramin; et al, Mendeleev Communications, 2006, (1), 55-56

Production Method 4

Reaction Conditions
1.1 Reagents: Water
1.2 Solvents: Ethyl acetate
Reference
Natural kaolinitic clay: a remarkable reusable solid catalyst for the selective cleavage of thioacetals without solvent
Bandgar, B. P.; et al, Green Chemistry, 2000, 2(4), 154-156

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  6 h, reflux
1.2 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, reflux
Reference
Vanillin Alkanoates in the Synthesis of Hexahydrobenzacridine and Octahydroxanthene Derivatives
Kozlov, N. G.; et al, Russian Journal of General Chemistry, 2005, 75(4), 617-621

Production Method 6

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane
Reference
Montmorillonite clay catalysis. V. An efficient and facile procedure for deprotection of 1,1-diacetates
Li, Tong-Shuang; et al, Tetrahedron Letters, 1997, 38(18), 3285-3288

Production Method 7

Reaction Conditions
1.1 Catalysts: Bismuth triiodide Solvents: Water ;  1 h, 100 °C
Reference
Environmentally friendly organic synthesis using bismuth compounds: bismuth(III) iodide catalyzed deprotection of acetals in water
Bailey, Aaron D.; et al, Tetrahedron Letters, 2008, 49(4), 691-694

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Copper sulfate Solvents: Acetone ;  205 min, rt
Reference
A convenient method for in situ generation of I2 using CuSO4/NaI and its applications to the deprotection of acetals, etherifications and iodolactonizations
Bailey, Aaron D.; et al, Synlett, 2006, (2), 215-218

Production Method 9

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) ,  Copper sulfate pentahydrate ;  16 min
Reference
Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage
Thi Luu, Thi Xuan; et al, Molecules, 2009, 14(9), 3411-3424

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium iodide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Dicarbonylrhodium acetylacetonate Solvents: 1,4-Dioxane ;  20 h, 0.2 MPa, 150 °C
Reference
Rh-catalyzed alkoxycarbonylation of unactivated alkyl chlorides
Wang, Peng; et al, Chemical Science, 2022, 13(45), 13459-13465

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine
Reference
A quantitative structure-activity relationship study of the antifungal properties of some cinnamic acid derivatives using lipophilicity (log P), second order molecular connectivity (2χv) and information content (1IC)
Gupta, S. K.; et al, Journal of the Indian Chemical Society, 1988, 65(3), 187-91

Production Method 12

Reaction Conditions
1.1 20 min
2.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) ,  Copper sulfate pentahydrate ;  16 min
Reference
Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage
Thi Luu, Thi Xuan; et al, Molecules, 2009, 14(9), 3411-3424

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, rt
Reference
Facile synthetic approach for 5-aryl-9-hydroxypyrano [3,2-f] indole-2(8H)-one
Wang, Cheng; et al, Arabian Journal of Chemistry, 2016, 9(6), 882-890

Production Method 14

Reaction Conditions
1.1 Catalysts: Sodium bicarbonate Solvents: Toluene ;  24 h, rt
Reference
Facile and efficient acetylation of primary alcohols and phenols with acetic anhydride catalyzed by dried sodium bicarbonate
Lugemwa, Fulgentius Nelson; et al, Catalysts, 2013, 3(4), 954-965

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
Reference
New MCR based on intramolecular Heck reaction under aerobic conditions: a direct access to cytotoxic fused N-heterocycles
Adepu, Raju; et al, RSC Advances, 2014, 4(90), 49324-49328

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one Solvents: Acetonitrile ,  Water ;  1.5 h, rt
Reference
Aqueous hydrogen peroxide and 2,4,4,6-tetrabromo-2,5-cyclohexadienone catalyst: an efficient mild ecofriendly cleaving reagent of thioacetals and thioketals
Ganguly, Nemai C.; et al, Journal of the Indian Chemical Society, 2011, 88(2), 251-256

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Iodine ,  Hydrogen peroxide Solvents: Water ;  90 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
A facile mild deprotection protocol for 1,3-dithianes and 1,3-dithiolanes with 30% hydrogen peroxide and iodine catalyst in aqueous micellar system
Ganguly, Nemai C.; et al, Synthesis, 2009, (8), 1393-1399

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  20 min, rt
Reference
P2O5/SiO2 as an efficient reagent for selective deprotection of 1,1-diacetates under solvent-free conditions
Eshghi, Hossein; et al, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 155-157

Production Method 19

Reaction Conditions
1.1 Catalysts: Indium tribromide Solvents: Water ;  20 min, reflux; cooled
Reference
A practical and efficient procedure for the cleavage of acylals to aldehydes catalyzed by indium tribromide in water
Zhang, Zhan-Hui; et al, Tetrahedron Letters, 2005, 46(5), 889-893

Production Method 20

Reaction Conditions
Reference
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

Production Method 21

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  6 h, reflux
1.2 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, reflux
Reference
Vanillin esters in reactions with indan-1,3-dione
Kozlov, N. G.; et al, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1223-1228

Production Method 22

Reaction Conditions
1.1 Catalysts: Perchloric acid ,  Silica Solvents: Dichloromethane ;  16 h, rt
Reference
An atom-efficient and powerful method for direct esterification of silyl ethers catalyzed by HClO4-SiO2
Du, Ti-Jian; et al, Tetrahedron, 2011, 67(6), 1096-1101

Production Method 23

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium hydroxide Solvents: Water
Reference
Synthesis, renal vasodilator and dopamine-sensitive adenylate cyclase activities of O-methyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol
Ross, Stephen T.; et al, Journal of Heterocyclic Chemistry, 1986, 23(6), 1805-14

Production Method 24

Reaction Conditions
1.1 Reagents: Veratryl alcohol ,  Hydrogen peroxide ,  Oxygen Catalysts: Ligninase Solvents: Acetone ,  Water ;  pH 3.0, 23 °C
1.2 Reagents: L-Ascorbic acid Solvents: Water
Reference
Veratryl alcohol-mediated oxidation of isoeugenyl acetate by lignin peroxidase
ten Have, Rimko; et al, European Journal of Biochemistry, 1999, 265(3), 1008-1014

Production Method 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxysuccinimide ,  1,3,5-Triazine-2,4,6-triamine homopolymer Solvents: Acetonitrile ;  9 - 16 h, rt
Reference
A metal-free heterogeneous photocatalyst for the selective oxidative cleavage of C=C bonds in aryl olefins via harvesting direct solar energy
Zhang, Yu; et al, Green Chemistry, 2020, 22(14), 4516-4522

Production Method 26

Reaction Conditions
1.1 Reagents: Dabco Catalysts: 1H-Benzimidazolium, 1,3-dimethyl-, iodide (1:1) Solvents: Toluene ;  2 h, 130 °C
Reference
Two-step synthesis of ferrocenyl esters of vanillic acid
Denisov, M. S.; et al, Russian Journal of General Chemistry, 2017, 87(3), 463-469

Production Method 27

Reaction Conditions
Reference
Microbial hydrolysis of substituted mandelonitrile acetates and its application to the synthesis of optically active physiological ethanolamines
Ohta, Hiromichi; et al, Agricultural and Biological Chemistry, 1989, 53(1), 281-3

Vanillin acetate Raw materials

Vanillin acetate Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:881-68-5)Vanillin acetate
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(CAS:881-68-5)Vanillin acetate
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Amadis Chemical Company Limited
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(CAS:881-68-5)Vanillin acetate
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Suzhou Senfeida Chemical Co., Ltd
(CAS:881-68-5)Vanillin acetate
sfd11164
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:881-68-5)Vanillin acetate
LE18399;LE707
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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